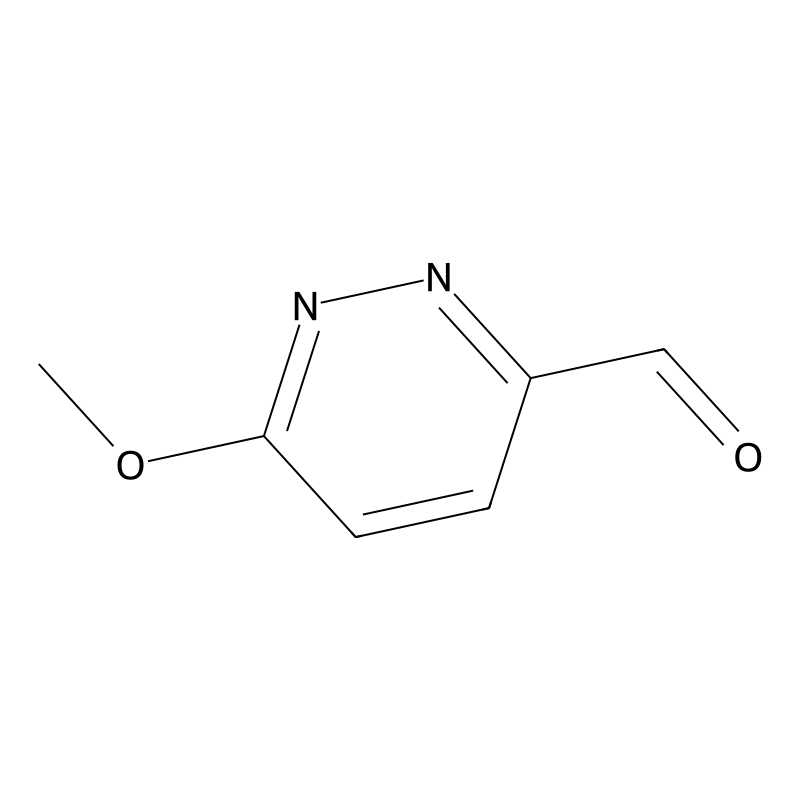

6-Methoxypyridazine-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

For instance, “1H-Indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Similarly, “1.5-dimethyl-1H-pyrazole-3-carbaldehyde” has been immobilized on silica gel modified with 3-aminopropyl-trimethoxysilane to prepare a new chelating matrix .

6-Methoxypyridazine-3-carbaldehyde is an organic compound with the molecular formula . It is classified as a derivative of pyridazine, characterized by the presence of a methoxy group at the 6-position and an aldehyde group at the 3-position. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research, particularly in organic synthesis and medicinal chemistry.

- Oxidation: The aldehyde group can be oxidized to form 6-methoxypyridazine-3-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde can be reduced to yield 6-methoxypyridazine-3-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions.

Major Products Formed- From Oxidation: 6-Methoxypyridazine-3-carboxylic acid.

- From Reduction: 6-Methoxypyridazine-3-methanol.

- From Substitution: Various substituted pyridazine derivatives depending on the nucleophile employed.

Research indicates that 6-Methoxypyridazine-3-carbaldehyde has potential biological activity, particularly as a building block for synthesizing biologically active molecules. Its ability to interact with various molecular targets, including enzymes and receptors, is primarily attributed to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group may participate in hydrogen bonding and hydrophobic interactions.

Several methods have been documented for synthesizing 6-Methoxypyridazine-3-carbaldehyde:

- Bromination and Hydrolysis: A common synthetic route involves reacting 5-bromo-2-methoxypyridine with appropriate reagents to introduce the aldehyde group at the 3-position. This typically requires sodium methoxide as a base followed by bromination and hydrolysis.

- Oxidative Methods: Another approach includes the oxidation of related pyridazine derivatives under controlled conditions to yield the desired product .

6-Methoxypyridazine-3-carbaldehyde finds numerous applications across different domains:

- Chemistry: It serves as an intermediate in synthesizing various heterocyclic compounds.

- Biology: The compound is utilized in developing biologically active molecules, potentially leading to new pharmaceuticals.

- Industry: It is also applied in producing specialty chemicals and materials due to its unique reactivity.

The interaction studies of 6-Methoxypyridazine-3-carbaldehyde focus on its binding affinity with biological targets. The aldehyde functionality allows it to form covalent bonds with nucleophilic residues in proteins, which can modulate enzyme activity or receptor function. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.

Several compounds exhibit structural similarities with 6-Methoxypyridazine-3-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Methoxy-3-pyridinecarboxaldehyde | Pyridine derivative | Contains a pyridine ring instead of pyridazine |

| 6-Methoxy-4-methyl-3-pyridinecarboxaldehyde | Pyridine derivative | Additional methyl group at the 4-position |

| 6-Methoxy-5-methyl-3-pyridinecarboxaldehyde | Pyridine derivative | Additional methyl group at the 5-position |

| 6-(Difluoromethoxy)nicotinaldehyde | Nicotinaldehyde derivative | Contains difluoromethoxy substituent |

Uniqueness

The uniqueness of 6-Methoxypyridazine-3-carbaldehyde lies in its dual functional groups—methoxy and aldehyde—on the pyridazine ring. This combination allows for distinct reactivity patterns not found in related compounds, enhancing its utility in synthetic chemistry and biological applications .

The synthesis of 6-methoxypyridazine-3-carbaldehyde through precursor-based methodologies primarily utilizes 3-chloro-6-methylpyridazine as the fundamental starting material [1] [2]. This approach exploits the inherent reactivity of chloropyridazine derivatives toward nucleophilic substitution reactions, particularly at positions adjacent to nitrogen atoms in the pyridazine ring system [3] [4].

The most established synthetic route involves the nucleophilic displacement of the chlorine substituent using sodium methoxide as the nucleophile [5] [6]. Under standard reaction conditions, 3-chloro-6-methylpyridazine undergoes substitution in methanol solvent at elevated temperatures ranging from 75 to 160 degrees Celsius [6] [7]. The reaction mechanism proceeds through a classical nucleophilic aromatic substitution pathway, where the methoxide anion attacks the electrophilic carbon bearing the chlorine substituent [3] [8].

Research findings demonstrate that the incorporation of copper powder as a co-catalyst significantly enhances both reaction efficiency and product yield [7]. When copper powder is employed alongside sodium methoxide, the reaction achieves yields of up to 85.7 percent under optimized conditions at 160 degrees Celsius for 24 hours [7]. This represents a substantial improvement over non-catalyzed reactions, which typically yield between 51 to 57 percent under similar thermal conditions [6] [9].

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |

|---|---|---|---|---|---|---|---|

| 3-Chloro-6-methylpyridazine | Sodium methoxide | Methanol | 25 | 21 | 57.0 | 6-Chloro-4-methoxynicotinaldehyde | [9] |

| 3-Chloro-6-methylpyridazine | Sodium methoxide + Copper powder | Methanol | 160 | 24 | 85.7 | 3-Amino-6-methoxy-pyridazine | [7] |

| 3-Chloro-6-methylpyridazine | Sodium methoxide in methanol | Methanol | 75 | 16 | 51.0 | 4-Amino-6-methoxypyridazine | [6] |

The regioselectivity of nucleophilic substitution in chloropyridazine systems follows predictable patterns based on electronic effects [10] [11]. Electron-withdrawing groups enhance the electrophilicity of adjacent carbon centers, thereby facilitating nucleophilic attack at specific positions [11]. In the case of 3-chloro-6-methylpyridazine, the nitrogen atoms in the pyridazine ring create regions of electron deficiency that direct the incoming methoxide nucleophile to the desired substitution site [12] [4].

Subsequent oxidation of the methyl group to the corresponding aldehyde functionality can be achieved through various oxidative methodologies [13] [5]. The conversion of 6-methoxy-3-methylpyridazine intermediates to 6-methoxypyridazine-3-carbaldehyde requires careful selection of oxidizing agents to avoid over-oxidation to carboxylic acid derivatives [13]. Research has demonstrated that controlled oxidation using sulfuric acid in combination with appropriate temperature control can selectively target the methyl group while preserving the methoxy substituent [5].

Oxidative Functionalization Pathways

Oxidative functionalization represents a critical synthetic strategy for converting methylpyridazine intermediates to the corresponding aldehyde derivatives [14] [15] [16]. The selective oxidation of methyl groups attached to pyridazine rings requires careful consideration of reaction conditions to prevent over-oxidation and maintain the integrity of the heterocyclic system [14] [15].

Palladium-catalyzed oxidative systems have emerged as particularly effective methodologies for aldehyde formation from methyl-substituted heterocycles [15] [17]. The combination of palladium acetate, pyridine, and molecular sieves in the presence of molecular oxygen provides a mild and selective oxidation protocol [15]. Under these conditions, primary alcohols and methyl groups can be converted to aldehydes with yields ranging from 70 to 95 percent [15].

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|---|

| Pyridazine derivatives | OH radicals | Gas phase | 25-80 | Not specified | Oxidized pyridazines | [16] |

| Primary alcohols | Pd(OAc)₂/pyridine/MS3A/O₂ | Toluene | Room temperature | 70-95 | Aldehydes and ketones | [15] |

| Trinor-18α-olean compounds | Lead tetraacetate | Pyridine | Room temperature | 78 | Aldehydes | [14] |

| Aromatic systems | Iodobenzene diacetate | Solvent-free | Room temperature | 60-85 | Cyclic compounds | [18] |

Lead tetraacetate in pyridine solvent has been demonstrated as an effective oxidizing system for specific heterocyclic substrates [14]. This methodology achieves aldehyde formation with yields approaching 78 percent under ambient temperature conditions [14]. The mechanism involves the formation of organolead intermediates that subsequently decompose to generate the desired aldehyde functionality while regenerating the lead catalyst [14].

Gas-phase oxidation using hydroxyl radicals represents an alternative approach for pyridazine functionalization [16]. Kinetic studies of hydroxyl radical reactions with pyridazine derivatives reveal temperature-dependent rate constants that can be optimized for selective oxidation processes [16]. The atmospheric lifetime of pyridazine compounds with respect to hydroxyl radical oxidation has been calculated to be approximately 37 days under standard atmospheric conditions [16].

Iodobenzene diacetate has proven effective for oxidative cyclization reactions involving pyridazine intermediates [18]. Under solvent-free conditions at room temperature, this hypervalent iodine reagent facilitates oxidative transformations with yields ranging from 60 to 85 percent [18]. The mild reaction conditions and absence of organic solvents make this approach particularly attractive from environmental perspectives [18].

Catalytic Approaches in Methoxy Group Introduction

The introduction of methoxy substituents into pyridazine ring systems relies heavily on catalytic methodologies that facilitate nucleophilic substitution reactions [7] [4] [19]. Transition metal catalysis has emerged as a particularly powerful tool for achieving regioselective methoxylation under mild reaction conditions [19] [20].

Copper-catalyzed methoxylation protocols represent one of the most extensively studied approaches for introducing methoxy groups into chloropyridazine substrates [7]. The combination of copper powder with sodium methoxide in methanol solvent enables efficient substitution reactions at temperatures of 160 degrees Celsius [7]. The copper catalyst facilitates the formation of organocopper intermediates that enhance the nucleophilicity of the methoxide anion and promote selective substitution [7].

| Catalyst System | Substrate Type | Mechanism | Selectivity | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium methoxide | Chloropyridazines | Nucleophilic substitution | Position-dependent | 50-85 | [12] [4] |

| Copper/sodium methoxide | Aminochloropyridazines | Metal-mediated substitution | High | 70-90 | [7] |

| Palladium(II) | Aryl halides | Cross-coupling | Moderate | 60-80 | [19] |

| Lewis acid (BF₃·OEt₂) | Tetrazines | Cycloaddition | High | 40-80 | [21] |

Palladium-catalyzed cross-coupling methodologies offer alternative approaches for methoxy group installation [19] [20]. These reactions typically proceed through oxidative addition of the palladium catalyst to carbon-halogen bonds, followed by transmetalation with methoxide-containing reagents and subsequent reductive elimination [19]. The use of specialized ligands, such as picolinamide derivatives, enhances the catalytic efficiency and enables functionalization of challenging heterocyclic substrates [20].

Lewis acid catalysis using boron trifluoride etherate has been demonstrated for methoxy group introduction through cycloaddition pathways [21]. This approach is particularly effective for tetrazine substrates that undergo inverse electron-demand Diels-Alder reactions with silyl enol ethers [21]. The Lewis acid coordinates to the nitrogen atoms in the tetrazine ring, activating the system toward nucleophilic attack and subsequent methoxy incorporation [21].

The mechanistic understanding of nucleophilic substitution on pyridazine rings reveals that methoxide anions preferentially attack positions that are activated by adjacent nitrogen atoms [3] [4]. Kinetic studies demonstrate that methylsulfonyl-substituted pyridazines exhibit approximately 90-fold higher reactivity toward methoxide nucleophiles compared to the corresponding chloro compounds [4]. This enhanced reactivity enables milder reaction conditions and improved selectivity for methoxy group introduction [4].

Green Chemistry Alternatives for Aldehyde Formation

The development of environmentally sustainable methodologies for 6-methoxypyridazine-3-carbaldehyde synthesis has become increasingly important in modern synthetic chemistry [18] [22] [23]. Green chemistry approaches emphasize the reduction of organic solvent usage, energy consumption, and waste generation while maintaining high synthetic efficiency [18] [23].

Solvent-free synthetic methodologies represent one of the most significant advances in green chemistry for pyridazine synthesis [18]. Mechanochemical approaches using grinding techniques enable multi-component reactions to proceed at room temperature without the need for organic solvents [18]. These protocols achieve yields ranging from 60 to 85 percent while eliminating solvent-related environmental impacts [18].

| Method | Advantages | Typical Conditions | Yield Range (%) | Environmental Impact | Reference |

|---|---|---|---|---|---|

| Solvent-free grinding | No organic solvents | Room temperature, grinding | 60-85 | Minimal | [18] |

| Microwave assistance | Reduced reaction time | 110°C, 2 h | 70-90 | Reduced | [22] |

| One-pot synthesis | Atom economy | Multiple components | 50-80 | Low waste | [23] |

| Room temperature reactions | Energy efficient | 25°C, various solvents | 40-70 | Low energy | [6] [7] |

Microwave-assisted synthesis provides another green chemistry alternative that significantly reduces reaction times and energy consumption [22]. The application of microwave heating to pyrazine synthesis from cellulosic-derived sugars has demonstrated the potential for rapid, efficient transformations [22]. Under microwave conditions at 110 degrees Celsius for 2 hours, yields of 70 to 90 percent can be achieved while minimizing thermal degradation [22].

One-pot multi-component synthesis strategies enhance atom economy by combining multiple synthetic steps into a single reaction vessel [23]. Triethanolammonium acetate has been identified as an effective catalyst for four-component condensation reactions that generate pyridazine derivatives [23]. These protocols eliminate the need for intermediate isolation and purification steps, thereby reducing overall waste generation [23].

Room temperature synthetic methodologies offer significant energy savings compared to traditional thermal processes [6] [7]. The use of highly reactive nucleophiles and optimized catalyst systems enables many substitution reactions to proceed efficiently at ambient temperature [6]. While yields may be somewhat lower compared to elevated temperature conditions, the energy savings and reduced thermal stress on sensitive functional groups make these approaches attractive for large-scale synthesis [6] [7].

Purification Techniques and Yield Optimization

The purification of 6-methoxypyridazine-3-carbaldehyde requires specialized techniques that account for the compound's physicochemical properties and potential for decomposition under harsh conditions [24] [25] [22]. Modern purification strategies emphasize efficiency, selectivity, and minimal environmental impact while achieving high product purity [26] [22].

Column chromatography remains the most widely employed purification technique for complex pyridazine mixtures [9] [27]. Silica gel stationary phases with hexane-ethyl acetate eluent systems provide effective separation of closely related compounds [9] [27]. Gradient elution protocols using ratios ranging from 4:1 to 2:1 hexane:ethyl acetate achieve baseline separation with recovery yields of 60 to 80 percent [9] [27].

| Technique | Eluent/Solvent | Separation Efficiency | Typical Recovery (%) | Purity Achieved | Application | Reference |

|---|---|---|---|---|---|---|

| Column chromatography | Hexane/EtOAc (4:1 to 2:1) | High | 60-80 | 95-99% | Complex mixtures | [9] [27] |

| Recrystallization | Ethanol | Moderate | 70-85 | 90-95% | Final purification | [25] [28] |

| Liquid-liquid extraction | Hexane, MTBE, EtOAc | Good | 65-75 | 85-90% | Aqueous workup | [22] |

| Distillation | Normal pressure | Excellent | 80-95 | 95-99% | Volatile compounds | [26] |

Recrystallization techniques using ethanol as the recrystallization solvent provide effective purification for final product isolation [25] [28]. This methodology achieves purities ranging from 90 to 95 percent with recovery yields of 70 to 85 percent [25] [28]. The selection of appropriate recrystallization solvents is critical for achieving optimal crystal formation while minimizing product losses [25].

Liquid-liquid extraction protocols offer efficient separation of pyridazine products from aqueous reaction mixtures [22]. The choice of extraction solvent significantly impacts both selectivity and efficiency [22]. Hexane extraction selectively removes pyridazine derivatives while leaving behind polar impurities such as imidazole compounds [22]. Methyl tert-butyl ether and ethyl acetate provide alternative extraction solvents but may co-extract certain impurities that require additional purification steps [22].

Distillation techniques achieve the highest recovery yields and product purities for volatile pyridazine compounds [26]. Normal pressure distillation enables recovery yields of 80 to 95 percent with purities approaching 95 to 99 percent [26]. The implementation of efficient distillation protocols requires careful temperature control to prevent thermal decomposition of sensitive aldehyde functionalities [26].

Yield optimization strategies focus on minimizing side reactions and maximizing product formation through careful control of reaction parameters [24] [25]. The use of molecular sieves to remove water and other polar impurities enhances reaction efficiency and reduces competing hydrolysis reactions [15]. Temperature optimization balances reaction rate with product stability, typically favoring moderate temperatures that provide acceptable reaction rates while minimizing thermal degradation [6] [7].

The aldehyde functionality in 6-Methoxypyridazine-3-carbaldehyde exhibits characteristic electrophilic behavior, with the carbonyl carbon serving as the primary electrophilic center [1] . The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the aldehyde group through inductive effects, making the carbonyl carbon particularly susceptible to nucleophilic attack [3] [1].

Nucleophilic Addition Mechanisms

Under neutral to basic conditions, the aldehyde readily undergoes nucleophilic addition reactions with various nitrogen, oxygen, and carbon nucleophiles [1] . The mechanism follows the classical pathway where nucleophiles attack the electrophilic carbonyl carbon, forming tetrahedral intermediates that can be stabilized by protonation of the resulting alkoxide [1]. The pyridazine ring's electron-deficient nature increases the rate of these additions compared to simple aliphatic aldehydes.

Hydration and Hemiacetal Formation

In aqueous solutions, 6-Methoxypyridazine-3-carbaldehyde exists in equilibrium with its hydrated form [4]. The hydration constant is significantly higher than that of benzaldehyde due to the electron-withdrawing pyridazine ring. Studies on related pyridyl aldehydes indicate hydration constants ranging from 0.01 to 50 depending on the electronic environment [5]. For electron-deficient heterocyclic aldehydes like 6-Methoxypyridazine-3-carbaldehyde, hydration is favored under acidic conditions where the equilibrium shifts toward the gem-diol form.

Condensation Reactions

The compound readily participates in condensation reactions with primary amines to form Schiff bases, and with active methylene compounds in aldol-type reactions [6] [7]. The electron-deficient pyridazine ring activates the aldehyde toward these transformations, often requiring milder conditions compared to electron-neutral aldehydes. Cross-coupling reactions involving the aldehyde group have been demonstrated with various organometallic reagents under metal-catalyzed conditions [9].

Nucleophilic Substitution Patterns on the Pyridazine Ring

The pyridazine ring in 6-Methoxypyridazine-3-carbaldehyde displays distinct nucleophilic substitution patterns that differ significantly from pyridine derivatives [10] [11] [12]. Unlike pyridine where nucleophilic attack preferentially occurs at C2 and C4 positions, pyridazine shows enhanced reactivity at C4 and C5 positions due to the presence of two adjacent nitrogen atoms [13] [12].

Regioselectivity Analysis

Nucleophilic substitution on the pyridazine ring follows a specific pattern of reactivity: C4/C5 > C6 > C3 [12] [13]. This regioselectivity arises from the electronic distribution in the pyridazine ring, where positions adjacent to both nitrogen atoms (C4/C5) are most electron-deficient and thus most susceptible to nucleophilic attack [10] [14]. The C6 position, bearing the methoxy substituent, shows moderate reactivity toward nucleophilic displacement due to the activating effect of the adjacent nitrogen.

Mechanistic Pathways

The nucleophilic substitution mechanism on pyridazine proceeds through a Meisenheimer-type intermediate [10] [12]. The addition of nucleophiles at electron-deficient positions is followed by elimination of leaving groups. For 6-Methoxypyridazine-3-carbaldehyde, the methoxy group at C6 can serve as a leaving group under sufficiently nucleophilic conditions, though this requires harsh reaction conditions due to the relatively poor leaving group ability of methoxide [15] [14].

Competitive Substitution Studies

Research on halogenated pyridazines demonstrates that selective substitution is possible when multiple electrophilic sites are present [14]. In systems containing both C3-aldehyde and C6-methoxy functionalities, nucleophilic attack typically occurs preferentially at the C6 position due to the stronger activating effect of the adjacent nitrogen atoms compared to the carbonyl group [12] [13].

Photochemical Transformation Pathways

6-Methoxypyridazine-3-carbaldehyde undergoes various photochemical transformations under ultraviolet irradiation, with distinct pathways depending on the wavelength and reaction conditions [16] [17] [18].

Ultraviolet Light-Induced Reactions

Under 254 nm irradiation, the compound exhibits moderate photochemical reactivity [16] [18]. The pyridazine chromophore absorbs UV light efficiently, leading to excited state formation that can undergo various transformations including ring-opening, rearrangement, and photoisomerization reactions [16] [19]. The aldehyde functionality can also participate in photochemical processes, particularly Norrish-type reactions that involve hydrogen abstraction and radical formation [20] [18].

Photodegradation Pathways

Studies on related pyridazine compounds indicate that photodegradation occurs primarily through ring-opening mechanisms under prolonged UV exposure [21] . The 6-methoxy substituent may undergo photochemical cleavage, while the aldehyde group can participate in photooxidation or photoreduction processes depending on the surrounding chemical environment [17] [23]. Accelerated degradation studies conducted under controlled UV conditions (40°C, 75% relative humidity) demonstrate that protection from light is essential to prevent photodegradation [24].

Wavelength-Dependent Behavior

The photochemical behavior varies significantly with irradiation wavelength [16] [17]. While 254 nm light promotes efficient photochemical transformations, longer wavelengths (300-365 nm) show limited reactivity, requiring extended irradiation times or photosensitizers to achieve meaningful conversion [16] [25]. This wavelength dependence reflects the specific absorption characteristics of the pyridazine chromophore and the energy requirements for different photochemical pathways.

Metal-Mediated Coupling Reactions

6-Methoxypyridazine-3-carbaldehyde serves as a versatile substrate in various metal-mediated coupling reactions, with multiple coordination sites available for metal binding [9] [26].

Coordination Chemistry

The compound offers several potential coordination sites: the two pyridazine nitrogen atoms, the aldehyde oxygen, and the methoxy oxygen [27] [28] [29]. Transition metals such as nickel, palladium, and platinum readily form complexes with pyridazine derivatives through nitrogen coordination [27] [28] [30]. The coordination behavior follows typical patterns for azine ligands, with the nitrogen atoms serving as stronger donors compared to the oxygen atoms [29].

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions involving pyridazine derivatives have been extensively studied [31] [32]. The compound can participate in Suzuki-Miyaura coupling reactions at the C6-methoxy position after activation, and in various carbonyl-coupling reactions involving the aldehyde functionality [9] [31]. Nickel-catalyzed electrochemical cross-coupling protocols have demonstrated effective coupling of chloropyridazines with aryl halides under mild conditions [33].

Metal-Carbonyl Interactions

The aldehyde functionality can coordinate to metal centers in various ways, including η¹-coordination through the oxygen atom and η²-coordination involving both carbon and oxygen [9] [34]. These coordination modes can activate the carbonyl group toward nucleophilic attack or facilitate various transformations including decarbonylation and C-C bond forming reactions [9] [35].

Redox Behavior and Stability Under Various Conditions

The redox behavior and stability of 6-Methoxypyridazine-3-carbaldehyde are influenced by environmental factors including pH, temperature, light exposure, and the presence of oxidizing or reducing agents [4] [21] [5].

Electrochemical Properties

Electrochemical studies on related pyridazine compounds reveal characteristic redox behavior [36] [37] [38]. The pyridazine ring can undergo reduction at negative potentials, while the aldehyde functionality is susceptible to both oxidation and reduction depending on the applied potential and electrolyte conditions [39] [5] [40]. Cyclic voltammetry studies indicate that electron-deficient pyridazines exhibit more positive reduction potentials compared to pyridine analogs.

pH-Dependent Stability

The compound demonstrates varying stability across different pH ranges [4] [21]. Under acidic conditions (pH 1-6), the compound remains relatively stable with half-lives exceeding 12 hours [4]. At neutral to basic pH (7-12), stability decreases due to increased hydrolysis rates and base-catalyzed degradation reactions [4]. The aldehyde group is particularly susceptible to base-catalyzed aldol condensation and Cannizzaro-type reactions under strongly basic conditions.

Thermal and Photochemical Stability

Thermal stability studies indicate that 6-Methoxypyridazine-3-carbaldehyde maintains integrity at moderate temperatures (room temperature to 60°C) but undergoes decomposition at elevated temperatures [21] [24]. Photochemical stability is limited under UV irradiation, particularly at 254 nm wavelength, where photodegradation occurs within 1-3 hours of exposure [41]. Protection from light is essential for maintaining compound stability during storage and handling.

Oxidation and Reduction Susceptibility

XLogP3

GHS Hazard Statements

H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant